

discovery and history of 1-Butyl-4-(2-nitro-ethyl)benzene

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Compound of Interest

Compound Name: 1-Butyl-4-(2-nitro-ethyl)-benzene

Cat. No.: B8438476

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An In-depth Technical Guide to the Synthesis and Putative History of **1-Butyl-4-(2-nitro-ethyl)-benzene**

Disclaimer: Direct historical and experimental data for the specific compound **1-Butyl-4-(2-nitro-ethyl)-benzene** is not readily available in the current scientific literature. This suggests the compound may be novel or not extensively studied. This guide, therefore, presents a putative synthetic pathway based on well-established chemical reactions and provides historical context and experimental protocols for analogous compounds.

Introduction

1-Butyl-4-(2-nitro-ethyl)-benzene is an aromatic nitroalkane. Its structure consists of a benzene ring substituted with a butyl group at the 1-position and a 2-nitroethyl group at the 4-position. While the history of this specific molecule is not documented, its synthesis can be envisioned through a series of fundamental organic reactions, the history of which is well-established. This guide will detail a probable synthetic route, focusing on the historical discovery of the key chemical transformations and providing detailed experimental protocols for similar reactions.

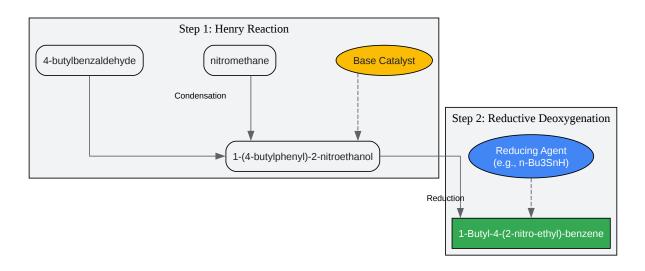
Proposed Synthetic Pathway

A logical synthetic route to **1-Butyl-4-(2-nitro-ethyl)-benzene** involves two primary steps:



- Henry Reaction (Nitroaldol Reaction): The condensation of 4-butylbenzaldehyde with nitromethane to form 1-(4-butylphenyl)-2-nitroethanol.
- Reductive Deoxygenation: The reduction of the hydroxyl group in 1-(4-butylphenyl)-2-nitroethanol to yield the target compound, **1-Butyl-4-(2-nitro-ethyl)-benzene**.

This proposed pathway is illustrated below.



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Caption: Proposed two-step synthesis of **1-Butyl-4-(2-nitro-ethyl)-benzene**.

Discovery and History of Key Reactions The Henry Reaction (Nitroaldol Reaction)

The cornerstone of the proposed synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction. Discovered in 1895 by the Belgian chemist Louis Henry, it involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β -nitro alcohol.[1] [2] This reaction is analogous to the aldol reaction.[1]



The synthetic utility of the Henry reaction is significant because the resulting β -nitro alcohols are valuable intermediates. They can be readily converted to other functional groups; for instance, dehydration yields nitroalkenes, and reduction of the nitro group leads to β -amino alcohols.[1]

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to the proposed synthesis of **1-Butyl-4-(2-nitro-ethyl)-benzene**.

Protocol for Henry Reaction of an Aromatic Aldehyde

This protocol is adapted from procedures for the Henry reaction between benzaldehyde and nitromethane.[3]

Reaction: 4-butylbenzaldehyde + nitromethane → 1-(4-butylphenyl)-2-nitroethanol

Materials:

- 4-butylbenzaldehyde
- Nitromethane
- Solid base catalyst (e.g., layered double hydroxides)
- Solvent (e.g., isopropanol)

Procedure:

- A mixture of 4-butylbenzaldehyde (10 mmol) and nitromethane (15 mmol) in isopropanol (50 mL) is prepared in a round-bottom flask.
- The solid base catalyst (1 g) is added to the solution.
- The reaction mixture is stirred at room temperature for 24 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).



- Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Protocol for Reductive Deoxygenation of a β -Nitro Alcohol

This protocol is based on the dehydroxylation of 2-nitroalcohols using tri-n-butyltin hydride.[4]

Reaction: 1-(4-butylphenyl)-2-nitroethanol → 1-Butyl-4-(2-nitro-ethyl)-benzene

Materials:

- 1-(4-butylphenyl)-2-nitroethanol
- Tri-n-butyltin hydride (n-Bu3SnH)
- Deionized water
- Ether
- Sodium sulfate (Na2SO4)

Procedure:

- A heterogeneous mixture of 1-(4-butylphenyl)-2-nitroethanol (1.2 mmol) and tri-n-butyltin hydride (1.3 mmol) in deionized water (2 mL) is placed in a 10-mL microwave vessel.
- The vessel is sealed and irradiated in a microwave oven at 300W and 80°C for 5-20 minutes.
- After cooling, the mixture is extracted with ether.
- The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the resulting crude product is purified by silica gel chromatography.



Data Presentation

As **1-Butyl-4-(2-nitro-ethyl)-benzene** is not well-documented, quantitative data for this specific compound is unavailable. However, data for related precursor molecules is provided below for reference.

Table 1: Physical and Chemical Properties of Precursor and Related Molecules

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |
|---|----------------------|----------------------------------|------------|-----------|
| 1-Butyl-4- nitrobenzene | C10H13NO2 | 179.2157 | 20651-75-6 | [5][6] |
| 1-tert-Butyl-4- nitrobenzene | C10H13NO2 | 179.22 | 3282-56-2 | [7] |
| 1-ethyl-4- nitrobenzene | C8H9NO2 | 151.16 | 100-12-9 | [8] |
| 1-nitro-ethyl- benzene | C8H9NO2 | 151.165 | 7214-61-1 | [9] |
| 1-Methoxy-4-(2- nitroethyl)benzen e | C9H11NO3 | 181.1885 | 31236-71-2 | [4] |

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of **1-Butyl-4-(2-nitro-ethyl)-benzene** can be visualized as follows:





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Caption: General workflow from starting materials to the purified final product.

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